(2-Bromophenylethynyl)trimethylsilane
Overview
Description
(2-Bromophenylethynyl)trimethylsilane is an organosilicon compound with the molecular formula C11H13BrSi. It is characterized by the presence of a bromophenyl group attached to an ethynyl group, which is further bonded to a trimethylsilyl group. This compound is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Bromophenylethynyl)trimethylsilane can be synthesized through various methods. One common approach involves the reaction of 2-bromo-1-iodobenzene with trimethylsilylacetylene in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and requires a base like triethylamine to facilitate the process.
Another method involves the coupling of 2-bromophenylacetylene with trimethylsilyl chloride in the presence of a base like potassium carbonate. This reaction is usually carried out in an organic solvent such as tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound often involves large-scale coupling reactions using similar methods as described above. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Bromophenylethynyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds.
Hydrolysis: The trimethylsilyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding alkyne.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Triethylamine, potassium carbonate.
Solvents: Tetrahydrofuran, dichloromethane.
Major Products Formed
Substituted Phenylacetylenes: Formed through substitution reactions.
Alkynes: Formed through hydrolysis of the trimethylsilyl group.
Scientific Research Applications
(2-Bromophenylethynyl)trimethylsilane finds applications in various fields:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Employed in the synthesis of bioactive compounds.
Medicine: Utilized in the development of pharmaceuticals.
Industry: Applied in the production of electronic materials and polymers.
Mechanism of Action
The mechanism of action of (2-Bromophenylethynyl)trimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom and the ethynyl group are key sites for chemical transformations, allowing the compound to act as a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- (4-Bromophenylethynyl)trimethylsilane
- 1-Bromo-2-ethynylbenzene
- Ethynyltrimethylsilane
Uniqueness
(2-Bromophenylethynyl)trimethylsilane is unique due to the position of the bromine atom on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. This positional difference can lead to variations in the chemical behavior and applications of the compound compared to its isomers and analogs.
Properties
IUPAC Name |
2-(2-bromophenyl)ethynyl-trimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrSi/c1-13(2,3)9-8-10-6-4-5-7-11(10)12/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FABNGXSCLHXUOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404123 | |
Record name | (2-Bromophenylethynyl)trimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80404123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38274-16-7 | |
Record name | 1-Bromo-2-[2-(trimethylsilyl)ethynyl]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38274-16-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Bromophenylethynyl)trimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80404123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-Bromophenylethynyl)trimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key reactions (2-Bromophenylethynyl)trimethylsilane undergoes and what determines the product outcome?
A1: this compound acts as a versatile building block for synthesizing more complex molecules. [, ] It can undergo a palladium-catalyzed coupling reaction with bromoallenes, leading to the formation of enyne-allenes. [] Interestingly, these intermediates can undergo a spontaneous cation-mediated cycloaromatization, ultimately yielding naphthalene derivatives. [] The reaction pathway can be influenced by the presence of water. Hydrolysis of the intermediate aryl boronic acid (formed during the reaction with trimethyl borate) can lead to the formation of phenylethynyltrimethylsilane and subsequently phenylacetylene, which then react with bromoallenes to form yne-allenes instead. []
Q2: Can this compound be used to build macrocyclic structures? What are the potential applications of such structures?
A2: Yes, this compound has been used as a starting material for synthesizing a conjugated macrocyclic ligand incorporating 2,2'-bipyridine units. [] This macrocycle exhibited a twisted, rigid architecture capable of binding metal ions in a tetrahedral geometry. [] This property allows the macrocycle to function as a spectroscopic sensor for various metal ions like Co2+, Ni2+, Cu2+, and Zn2+, displaying distinct signal outputs depending on the specific ion present. [] This selective and sensitive detection capability makes it potentially valuable for applications in environmental monitoring and biological studies.
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